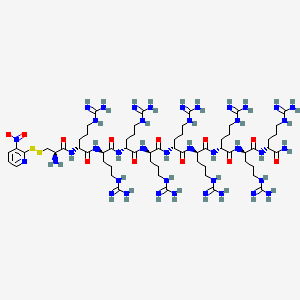

Cys(Npys)-(D-Arg)9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cys(Npys)-(D-Arg)9 est un composé peptidique synthétique qui présente un résidu cystéine protégé par un groupe nitropyridylsulfényle (Npys) et neuf résidus D-arginine

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Cys(Npys)-(D-Arg)9 implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Le résidu cystéine est protégé par le groupe nitropyridylsulfényle pour éviter les réactions secondaires indésirables pendant le processus de synthèse. Les résidus D-arginine sont ajoutés séquentiellement à la chaîne peptidique croissante en utilisant la chimie Fmoc (9-fluorénylméthyloxycarbonyle) standard. Le produit final est obtenu en clivant le peptide de la résine et en éliminant les groupes protecteurs en conditions acides .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique un contrôle minutieux des conditions réactionnelles, telles que la température, le solvant et les concentrations de réactifs, afin de garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Cys(Npys)-(D-Arg)9 peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la cystéine peut être oxydé pour former des ponts disulfures.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiol.

Substitution : Le groupe protecteur Npys peut être éliminé dans des conditions spécifiques pour exposer le groupe thiol de la cystéine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Substitution : Le groupe Npys peut être éliminé en utilisant des agents réducteurs doux ou des nucléophiles.

Principaux produits formés

Oxydation : Formation de peptides liés par des ponts disulfures.

Réduction : Régénération de groupes thiol libres.

Substitution : Exposition du groupe thiol de la cystéine pour une fonctionnalisation ultérieure.

Applications De Recherche Scientifique

Cys(Npys)-(D-Arg)9 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de peptides et de protéines plus complexes.

Biologie : Employé dans des études d'interactions protéine-protéine et de mécanismes enzymatiques.

Médecine : Enquête sur ses applications thérapeutiques potentielles, notamment la délivrance de médicaments et en tant que composant de peptides antimicrobiens.

Industrie : Utilisé dans le développement de nouveaux biomatériaux et comme outil de bioconjugaison

Mécanisme d'action

Le mécanisme d'action de this compound implique l'interaction du groupe thiol de la cystéine avec les molécules cibles. Le groupe Npys protège le thiol pendant la synthèse et peut être éliminé pour exposer le groupe thiol réactif. Les résidus D-arginine améliorent la solubilité du composé et facilitent son interaction avec les biomolécules chargées négativement. Le peptide peut former des ponts disulfures avec les protéines cibles, conduisant à divers effets biologiques .

Mécanisme D'action

The mechanism of action of Cys(Npys)-(D-Arg)9 involves the interaction of the cysteine thiol group with target molecules. The Npys group protects the thiol during synthesis and can be removed to expose the reactive thiol group. The D-arginine residues enhance the compound’s solubility and facilitate its interaction with negatively charged biomolecules. The peptide can form disulfide bonds with target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Cys(Npys)-(D-Arg)9 peut être comparé à d'autres peptides contenant de la cystéine et des peptides riches en arginine :

Cys(Acm)-(D-Arg)9 : Structure similaire mais avec un groupe protecteur acétamidométhyle (Acm) au lieu de Npys.

Cys(Mmt)-(D-Arg)9 : Utilise un groupe protecteur monométhoxytrityle (Mmt).

Cys(Trt)-(D-Arg)9 : Comporte un groupe protecteur trityle (Trt)

Chacun de ces composés possède des propriétés et des applications uniques, this compound étant particulièrement remarquable pour sa stabilité et sa facilité de déprotection .

Propriétés

Formule moléculaire |

C62H118N40O12S2 |

|---|---|

Poids moléculaire |

1680.0 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide |

InChI |

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1 |

Clé InChI |

IJZUWTDQAPPMMA-WQTHLOBKSA-N |

SMILES isomérique |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)